Guanine

Description

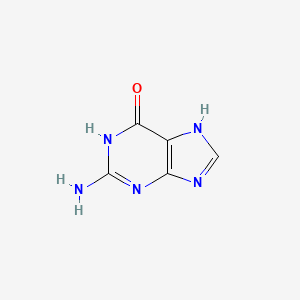

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,7-dihydropurin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTPUPDQBNUYGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Record name | guanine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Guanine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052476 | |

| Record name | Guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystals; [Acros Organics MSDS], Solid | |

| Record name | Guanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14475 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Guanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

BOILING POINT: SUBLIMES | |

| Record name | GUANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

CRYSTALLINE POWDER; LOSES WATER @ 100 °C & HYDROGEN CHLORIDE @ 200 °C; PRACTICALLY INSOL IN WATER, ALC, ETHER; SOL IN ACIDULATED WATER /HYDROCHLORIDE/, FREELY SOL IN DIL ACIDS & AQ POTASSIUM HYDROXIDE SOLN; SPARINGLY SOL IN ALCOHOL; ALMOST INSOL IN WATER, SOL IN AMMONIUM HYDROXIDE & ALKALI; SLIGHTLY SOL IN ETHER; INSOL IN ACETIC ACID, SLIGHTLY SOL IN ETHER, 2.08 mg/mL at 37 °C | |

| Record name | Guanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

SEVERAL DESMOTROPIC FORMS; USUALLY AMORPHOUS, SMALL RHOMBIC CRYSTALS BY SLOW EVAPORATION OF AQ SOLN CONTAINING LARGE EXCESS OF AMMONIA, NEEDLES OR PLATES FROM AMMONIUM HYDROXIDE | |

CAS No. |

73-40-5 | |

| Record name | Guanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6H-Purin-6-one, 2-amino-1,9-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Guanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GUANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z93L87A1R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GUANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

360 °C (DECOMP), 360 °C | |

| Record name | Guanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02377 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GUANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2127 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Guanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Prokaryotic Guanine Biosynthesis Pathway: A Technical Guide for Therapeutic Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanine nucleotides are fundamental to cellular life, serving as building blocks for DNA and RNA, energy currency in the form of GTP, and critical signaling molecules. In prokaryotes, the de novo biosynthesis pathway provides a robust mechanism for producing these essential compounds from simple precursors. This pathway, particularly the enzymes converting inosine 5'-monophosphate (IMP) to guanosine 5'-monophosphate (GMP), represents a validated and promising target for novel antimicrobial agents. This technical guide provides an in-depth exploration of the core this compound biosynthesis pathway in prokaryotes, detailing the enzymatic steps, regulatory networks, enzyme kinetics, and key experimental methodologies for its study.

The Core De Novo Purine Biosynthesis Pathway: Synthesis of IMP

The journey to this compound begins with the multi-step synthesis of the precursor molecule, inosine 5'-monophosphate (IMP). This evolutionarily conserved pathway starts with 5-phosphoribosyl-α-1-pyrophosphate (PRPP) and proceeds through ten enzymatic reactions to construct the purine ring. While eukaryotes often utilize multifunctional enzymes for these steps, prokaryotes typically employ distinct monofunctional enzymes for each conversion.[1][2] The pathway is metabolically expensive, consuming multiple ATP molecules per molecule of IMP synthesized.[3]

The this compound-Specific Branch: Conversion of IMP to GMP

IMP stands at a critical metabolic crossroads, from which the pathway bifurcates to produce either adenine or this compound nucleotides. The synthesis of GMP from IMP is a two-step process, representing the core of the this compound biosynthesis pathway.[4][5] This branch is essential for maintaining the appropriate balance of purine nucleotides required for nucleic acid synthesis and cellular function.[3]

The two key enzymes in this specific branch are:

-

Inosine-5'-monophosphate Dehydrogenase (IMPDH) , encoded by the guaB gene.

-

Guanosine-5'-monophosphate Synthetase (GMP Synthetase) , encoded by the guaA gene.

The reaction sequence is as follows:

-

Oxidation of IMP: IMPDH catalyzes the NAD⁺-dependent oxidation of IMP to xanthosine 5'-monophosphate (XMP). This is the first committed and rate-limiting step in de novo this compound nucleotide synthesis.[3][6][7]

-

Amination of XMP: GMP synthetase catalyzes the ATP-dependent conversion of XMP to GMP, utilizing glutamine as the primary amino group donor.[8][9]

Enzymology and Kinetic Data

The efficiency and substrate affinity of IMPDH and GMP Synthetase are critical determinants of metabolic flux through the this compound biosynthesis pathway. These kinetic parameters are essential for constructing metabolic models and for the rational design of enzyme inhibitors. While values can vary between species and experimental conditions, representative data provides a quantitative foundation for research.

| Enzyme | Gene | Organism | Substrate | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| IMPDH | guaB | Escherichia coli | IMP | 61 | N/A | N/A | [10] |

| Escherichia coli | NAD⁺ | 2000 | N/A | N/A | [10] | ||

| GMP Synthetase | guaA | Escherichia coli | XMP | 11 | 7.2 | 6.5 x 10⁵ | [11] |

| Escherichia coli | ATP | 230 | 7.2 | 3.1 x 10⁴ | [11] | ||

| Escherichia coli | Glutamine | 360 | 7.2 | 2.0 x 10⁴ | [11] |

Note: N/A indicates data not available in the cited sources. Kinetic parameters are highly dependent on assay conditions (pH, temperature, ion concentration).

Regulation of this compound Biosynthesis in Prokaryotes

To prevent the wasteful expenditure of energy and maintain a balanced pool of nucleotides, prokaryotes have evolved sophisticated mechanisms to regulate the guaBA operon and the activity of its encoded enzymes.

-

Transcriptional Repression by PurR: In many bacteria, such as E. coli, the transcription of the pur operons, including guaBA, is controlled by the Purine Repressor (PurR). PurR binds to specific operator sequences upstream of these genes. Its DNA-binding activity is greatly enhanced by a corepressor, typically hypoxanthine or this compound. When purine levels are high, the PurR-corepressor complex binds DNA and represses transcription.

-

This compound Riboswitches: In other bacteria, particularly Gram-positives like Bacillus subtilis, gene expression is often controlled by a this compound riboswitch.[12] This is a structured non-coding RNA element in the 5' untranslated region (5'-UTR) of the mRNA. When this compound concentrations are high, this compound binds directly to the riboswitch's aptamer domain. This binding induces a conformational change in the RNA structure, typically forming a transcription terminator stem-loop, which causes premature termination of transcription and prevents the expression of the guaBA genes.[13][14]

-

Allosteric Feedback Inhibition: The final products of the pathway, GMP and its derivatives (GDP, GTP), can act as allosteric inhibitors of upstream enzymes, providing rapid fine-tuning of metabolic flux in response to cellular needs.[3]

Experimental Protocols and Methodologies

Studying the this compound biosynthesis pathway requires robust and reproducible experimental methods. Below are detailed protocols for assaying the activity of the key enzymes and a description of metabolic flux analysis.

Spectrophotometric Assay for IMP Dehydrogenase (IMPDH/GuaB) Activity

This continuous assay measures the enzymatic activity of IMPDH by monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD⁺ to NADH.[15]

Principle: IMPDH catalyzes: IMP + NAD⁺ + H₂O → XMP + NADH + H⁺. The production of NADH can be followed spectrophotometrically (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

Materials:

-

Assay Buffer: 100 mM Tris-HCl, 100 mM KCl, 1 mM EDTA, pH 8.0.

-

Substrate 1: 10 mM Inosine 5'-monophosphate (IMP) stock solution in water.

-

Substrate 2: 20 mM NAD⁺ stock solution in water.

-

Purified IMPDH enzyme, diluted to an appropriate working concentration in Assay Buffer.

-

UV-transparent 96-well plate or cuvettes.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Protocol:

-

Prepare a reaction master mix in the Assay Buffer containing the final desired concentrations of IMP (e.g., 200 µM) and NAD⁺ (e.g., 500 µM).

-

Equilibrate the master mix and the enzyme solution to the desired reaction temperature (e.g., 25°C or 37°C).

-

To a cuvette or well, add the appropriate volume of the master mix (e.g., 990 µL for a 1 mL cuvette reaction).

-

Place the cuvette/plate in the spectrophotometer and record a baseline reading at 340 nm.

-

Initiate the reaction by adding a small volume of the diluted IMPDH enzyme (e.g., 10 µL) and mix quickly but gently.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).

-

Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (ΔA₃₄₀/min).

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA₃₄₀/min) / (ε * l) * 1000 Where ε = 6.22 mM⁻¹cm⁻¹ and l = path length in cm.

HPLC-Based Assay for GMP Synthetase (GuaA) Activity

This discontinuous (endpoint) assay measures GMP synthetase activity by quantifying the amount of GMP produced over a set period using High-Performance Liquid Chromatography (HPLC).

Principle: GMP Synthetase catalyzes: XMP + ATP + Gln → GMP + AMP + PPi + Glu. The reaction is run for a fixed time, then stopped. The amount of product (GMP) is separated from the substrate (XMP) by reverse-phase HPLC and quantified by its UV absorbance.[16]

Materials:

-

Assay Buffer: 50 mM EPPS (pH 8.5), 10 mM MgCl₂, 1 mM DTT.

-

Substrate 1: 10 mM Xanthosine 5'-monophosphate (XMP) stock.

-

Substrate 2: 100 mM ATP stock.

-

Substrate 3: 100 mM L-Glutamine stock.

-

Purified GMP Synthetase enzyme.

-

Quenching Solution: 1 M HCl or Perchloric Acid.

-

HPLC system with a C18 reverse-phase column and a UV detector (254 nm).

-

Mobile Phase: e.g., 100 mM potassium phosphate buffer (pH 6.0) with a methanol gradient.

Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes by combining Assay Buffer, XMP (e.g., final concentration 150 µM), ATP (e.g., 2 mM), and L-Glutamine (e.g., 2 mM).

-

Equilibrate tubes to the desired reaction temperature (e.g., 37°C).

-

Initiate the reactions by adding the GMP Synthetase enzyme. Include a "time zero" control where the quenching solution is added immediately before the enzyme.

-

Incubate the reactions for a fixed time (e.g., 15 minutes), ensuring the reaction remains in the linear range of product formation.

-

Terminate the reactions by adding an equal volume of Quenching Solution (e.g., 1 M HCl).

-

Centrifuge the tubes at high speed (e.g., >14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to HPLC vials.

-

Inject a defined volume of the supernatant onto the C18 column.

-

Elute and monitor the separation of XMP and GMP at 254 nm.

-

Quantify the amount of GMP produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of GMP.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the in vivo rates (fluxes) of metabolic pathways. By growing bacteria on a substrate labeled with a stable isotope like ¹³C (e.g., ¹³C-glucose), the isotope is incorporated into various metabolites.[17][18]

Principle: The pattern of ¹³C incorporation into downstream metabolites, such as proteinogenic amino acids or nucleotides, is a direct function of the relative pathway fluxes that produced them. By measuring the mass isotopomer distributions of these metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), and applying computational modeling, the intracellular fluxes can be precisely calculated.[19]

Brief Methodology:

-

Isotopic Labeling: Culture bacteria in a chemically defined medium where a primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled counterpart until an isotopic steady-state is reached.

-

Sample Collection & Hydrolysis: Harvest the biomass and hydrolyze the protein content to release free amino acids.

-

Derivatization & MS Analysis: Chemically derivatize the amino acids to make them volatile for GC-MS analysis. Run the samples on a GC-MS to determine the mass isotopomer distribution for each amino acid.

-

Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the experimental labeling data to a metabolic network model of the organism's central metabolism, which includes the purine biosynthesis pathways. The software performs an iterative optimization to calculate the flux values that best reproduce the measured labeling patterns.

This technique provides an unparalleled quantitative view of pathway activity under physiological conditions, revealing how genetic modifications or drug treatments impact the flux towards this compound nucleotide synthesis.

Conclusion: A Target for Drug Development

The prokaryotic this compound biosynthesis pathway is a tightly regulated and essential metabolic route. The enzymes IMPDH (GuaB) and GMP Synthetase (GuaA) are central to this process. Their absence in humans in the same form and their necessity for bacterial proliferation make them highly attractive targets for the development of novel antibiotics.[20] A thorough understanding of the pathway's biochemistry, regulation, and kinetics, enabled by the experimental methods outlined in this guide, is paramount for the successful design and validation of inhibitors that can selectively target pathogenic bacteria and combat the growing threat of antibiotic resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The gateway to this compound nucleotides: Allosteric regulation of IMP dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GMP synthase - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. droracle.ai [droracle.ai]

- 7. Differential effects of inosine monophosphate dehydrogenase (IMPDH/GuaB) inhibition in Acinetobacter baumannii and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. genecards.org [genecards.org]

- 9. proteopedia.org [proteopedia.org]

- 10. uniprot.org [uniprot.org]

- 11. Substrate Activation and Conformational Dynamics of GMP Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Riboswitch Ligand Analogs as Selective Inhibitors of this compound-Related Metabolic Pathways | PLOS Pathogens [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. Ligand recognition determinants of this compound riboswitches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Enzyme Activity Measurement of IMP Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 16. benchchem.com [benchchem.com]

- 17. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 18. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 20. The antibiotic potential of prokaryotic IMP dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Prebiotic Chemistry: An In-depth Technical Guide to the Role of Guanine in the Origin of Life

For Immediate Release

This whitepaper provides a comprehensive technical overview of the pivotal role of guanine in contemporary origin of life theories. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes current experimental evidence and theoretical frameworks, emphasizing this compound's unique chemical properties that position it as a central molecule in the transition from non-living chemistry to biology. We will explore its prebiotic synthesis, its remarkable capacity for self-assembly into functional structures, and its integral role in the RNA world hypothesis.

Prebiotic Synthesis of this compound: From Simple Precursors to a Key Nucleobase

The abiotic formation of this compound from simple, prebiotically plausible molecules is a cornerstone of origin of life research. Numerous pathways have been proposed and experimentally verified, demonstrating the feasibility of this compound synthesis under conditions mimicking the early Earth. These pathways often involve precursors such as hydrogen cyanide (HCN), formamide, and derivatives of formic acid, molecules that have been detected on comets and are believed to have been abundant on the prebiotic Earth.[1][2]

One significant pathway involves the condensation of formamidopyrimidines with sugars.[1] Another prominent route is the synthesis from simple carbon and nitrogen sources like HCN and ammonia, potentially facilitated by freezing temperatures which concentrate these key precursors.[2] Research has also demonstrated the formation of this compound and other purines in UV-irradiated formamide solutions, suggesting a role for photochemical processes. Furthermore, studies have shown that diaminopurine and this compound analogues can be synthesized from prebiotic compounds like aminomalononitrile (AMN), urea, and guanidine through microwave-assisted multicomponent synthesis.[3]

The extraterrestrial delivery of nucleobases is another critical aspect of their prebiotic inventory. This compound, along with other purines and pyrimidines, has been identified in carbonaceous chondrite meteorites, suggesting that these molecules could have been delivered to the early Earth, contributing to the building blocks of life.[2][4][5]

Quantitative Data on this compound Synthesis and Abundance

The following tables summarize key quantitative data related to the prebiotic synthesis of this compound and its abundance in extraterrestrial samples.

| Prebiotic Synthesis Method | Precursors | Conditions | This compound Yield/Concentration | Reference(s) |

| Condensation of formamidopyrimidines | Formamidopyrimidines, sugars | Not specified in detail in the provided abstract | Formation demonstrated | [1] |

| Synthesis from simple C and N sources | Hydrogen cyanide (HCN), ammonia | Freezing temperatures | Formation demonstrated | [2] |

| Microwave-assisted multicomponent synthesis | Aminomalononitrile (AMN), urea, guanidine | Microwave irradiation (150 W, 250 psi) for 2 min at 250 °C (for analogues) | Not specified for this compound | [3] |

| UV-irradiated formamide solutions | Formamide | UV irradiation | Formation demonstrated | |

| Traube's pathway from pyrimidine precursors | 2,5,6-triamino-4-hydroxypyrimidine, ribose, urea, ammonium formate, water (UAFW) | Drying at 65°C for 3 days at pH 9 | Very small yield | [6] |

| Meteorite Name (Type) | This compound Concentration (ppb) | Other Detected Nucleobases | Reference(s) |

| Murchison (CM2) | ~20-30 | Adenine, uracil, hypoxanthine, xanthine, cytosine, thymine | [4][5][7] |

| Orgueil (CI) | 20 | Adenine | [7] |

| GRA 95229 (CR) | 4 | Adenine, hypoxanthine (trace) | [7] |

Experimental Protocols

This protocol is adapted from the synthesis of diaminopurine and this compound PNA analogues.[3]

Materials:

-

Amino imidazole carbonitrile derivatives (4a-f) (0.80 mmol)

-

Urea (1.60 mmol, 2 equiv)

-

Microwave reactor

Procedure:

-

Combine the amino imidazole carbonitrile derivative (0.80 mmol) and urea (1.60 mmol) in a microwave-safe reaction vessel.

-

Subject the mixture to microwave irradiation (150 W, 250 psi) for 2 minutes at 250°C under solvent-free conditions.

-

After cooling, purify the crude residue by silica gel chromatography to isolate the this compound analogue.

This protocol is based on the study of a shared prebiotic formation of neopterins and this compound nucleosides.[6]

Materials:

-

2,5,6-triamino-4-hydroxypyrimidine (0.5 mmol)

-

Urea (1 mmol)

-

Ribose (1 mmol)

-

Water (2 mL)

-

Apparatus for dry-wet cycles

Procedure:

-

Dissolve 2,5,6-triamino-4-hydroxypyrimidine (0.5 mmol), urea (1 mmol), and ribose (1 mmol) in 2 mL of water.

-

Adjust the pH of the solution to 9.

-

Subject the solution to dry-wet cycles, which involves heating to dryness followed by rehydration.

-

Analyze the resulting products using methods such as GC-MS after derivatization to identify the formation of guanosine.

Visualizing Prebiotic this compound Synthesis

Self-Assembly of this compound: The Emergence of G-Quadruplexes

A remarkable property of this compound is its ability to self-assemble into highly ordered, four-stranded structures known as G-quadruplexes (or G4s).[8][9][10] This self-assembly is driven by the formation of G-quartets, which are planar arrays of four this compound molecules linked by Hoogsteen hydrogen bonds.[9] The stacking of these G-quartets, stabilized by the presence of monovalent cations like K+ or Na+, leads to the formation of the helical G-quadruplex structure.[11]

The propensity of this compound-rich sequences to form G-quadruplexes is a key consideration in origin of life scenarios, particularly in the context of an RNA world.[12] This self-assembly can lead to the formation of hydrogels, which could have provided a means of sequestering and concentrating nucleotides and other prebiotic molecules, facilitating reactions such as polymerization.[8] The stability of G-quadruplexes is influenced by factors such as the sequence of the this compound-rich regions, the nature of the cation, and environmental conditions.[13][14]

Quantitative Data on G-Quadruplex Stability

The thermodynamic stability of G-quadruplexes is crucial for their potential functions in a prebiotic setting. The following table presents a summary of thermodynamic parameters for the unfolding of human telomeric G-quadruplexes under different ionic conditions.

| G-Quadruplex Sequence | Cation (100 mM) | Tm (°C) | ΔH° (kcal/mol) | Reference(s) |

| d[AGGG(TTAGGG)3] | Na+ | 56 - 63.7 | 38 - 72.7 | [6] |

| d[AGGG(TTAGGG)3] | K+ | 63 - 81.8 | 49 - 77.5 | [6] |

Note: The wide range in reported values highlights the sensitivity of G-quadruplex stability to specific experimental conditions and methods of analysis.

Experimental Protocols

CD spectroscopy is a powerful technique to study the conformation of G-quadruplexes.

Materials:

-

This compound-rich oligonucleotide

-

Buffer solution (e.g., 10 mM Tris-HCl, pH 7.5)

-

Monovalent cation solution (e.g., 100 mM KCl or NaCl)

-

CD spectropolarimeter

Procedure:

-

Prepare a solution of the this compound-rich oligonucleotide in the buffer.

-

Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature in the presence of the desired cation.

-

Record the CD spectrum of the sample, typically from 220 to 320 nm.

-

A positive peak around 260 nm and a negative peak around 240 nm are characteristic of a parallel G-quadruplex structure, while a positive peak around 295 nm and a negative peak around 260 nm are indicative of an antiparallel structure.

-

To determine the melting temperature (Tm), monitor the CD signal at a characteristic wavelength while gradually increasing the temperature. The Tm is the temperature at which 50% of the G-quadruplex structure is unfolded.

Visualizing G-Quadruplex Assembly

Catalytic Activity of this compound-Based Structures: The Dawn of DNAzymes

The discovery that G-quadruplexes, when complexed with hemin (an iron-containing porphyrin), can exhibit peroxidase-like catalytic activity has profound implications for the origin of life.[13][15] These catalytic nucleic acids, termed "DNAzymes," demonstrate that RNA and DNA are not limited to informational roles but can also possess enzymatic functions.[13][15] This finding provides strong support for the "RNA world" hypothesis by showing how nucleic acids could have catalyzed essential reactions before the evolution of protein enzymes.

G-quadruplex/hemin DNAzymes can catalyze a variety of oxidation reactions.[13][14][15] Their catalytic efficiency can be influenced by the specific G-quadruplex sequence and the surrounding environment.[15] The multimerization of G-quadruplex units has been shown to enhance their catalytic activity, suggesting a pathway for the evolution of more efficient biocatalysts.[13]

Quantitative Data on DNAzyme Catalysis

The catalytic efficiency of DNAzymes can be quantified by their kinetic parameters. The following table provides a comparison of the catalytic rates for different DNAzyme constructs.

| DNAzyme Construct | Substrate(s) | Key Conditions | Catalytic Rate (kobs, min-1) or Efficiency (kcat/KM, M-1min-1) | Reference(s) |

| 8-17 DNAzyme | RNA | 100 mM MgCl2 | ~109 (kcat/KM) | |

| G-quadruplex/Hemin | ABTS, H2O2 | 25 mM HEPES-NaOH pH 7.4, 20 mM KCl, 200 mM NaCl, 0.05% Triton X-100, 1% DMSO, 0.25 µM DNAzyme, 2.5 mM ABTS, 0.425 mM H2O2 | Varies with G4 sequence | [13] |

| DNAzyme GC | RNA substrate S1 | 50 mM MOPS pH 6.5-7.5, 100 mM KCl, 400 mM NaCl, 7.5 mM MgCl2, 7.5 mM MnCl2 | Dependent on pH, with a log-linear increase |

Experimental Protocols

This protocol is adapted from studies on the catalytic activities of multimeric G-quadruplex DNAzymes.[13]

Materials:

-

G-quadruplex forming oligonucleotide (0.25 µM final concentration)

-

Hemin

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) (2.5 mM final concentration)

-

Hydrogen peroxide (H2O2) (0.425 mM final concentration)

-

Reaction buffer: 25 mM HEPES-NaOH pH 7.4, 20 mM KCl, 200 mM NaCl, 0.05% Triton X-100, 1% DMSO

-

Spectrophotometer or plate reader

Procedure:

-

Prepare the G-quadruplex/hemin DNAzyme by incubating the oligonucleotide with hemin in the reaction buffer.

-

In a reaction vessel (e.g., a cuvette or microplate well), combine the DNAzyme solution and ABTS.

-

Initiate the reaction by adding H2O2.

-

Immediately monitor the change in absorbance at 415 nm (A415) over time. The increase in A415 corresponds to the formation of the oxidized ABTS radical cation.

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the ABTS radical (36,000 M-1cm-1).

Visualizing DNAzyme Catalysis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Kinetics measurements of G-quadruplex binding and unfolding by helicases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencenews.org [sciencenews.org]

- 5. newatlas.com [newatlas.com]

- 6. Human telomeric G-quadruplex: thermodynamic and kinetic studies of telomeric quadruplex stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 8. mdpi.com [mdpi.com]

- 9. Stability and kinetics of G-quadruplex structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Prebiotic Nucleoside Phosphorylation in a Simulated Deep-Sea Supercritical Carbon Dioxide-Water Two-Phase Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermodynamic Stability of G‐Quadruplexes: Impact of Sequence and Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

The Physicochemical Landscape of Guanine Crystals: A Technical Guide for Researchers

An in-depth exploration of the fundamental properties and characterization of guanine crystals, offering critical insights for professionals in research, materials science, and drug development.

This compound, a fundamental component of nucleic acids, also plays a remarkable role in the biological world as a key constituent of optically active crystalline structures. Found in organisms ranging from fish to spiders, these biocrystals are responsible for structural coloration, reflectivity, and camouflage.[1][2] The unique optical properties of this compound crystals, such as their exceptionally high refractive index, stem from their distinct physicochemical characteristics.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound crystals, details the experimental protocols for their characterization, and presents quantitative data in a structured format to aid researchers and drug development professionals.

Crystal Structure and Polymorphism

This compound exists in several crystalline forms, including two anhydrous polymorphs, designated as α-guanine (α-AG) and β-guanine (β-AG), and a monohydrate form (GM).[2][5] The anhydrous polymorphs are composed of hydrogen-bonded layers of this compound molecules that are stacked, differing only in the relative offset of adjacent layers.[6][7] While the α-form is the most thermodynamically stable, the β-form is metastable and is the polymorph predominantly found in biological systems.[7][8]

The interconversion between these polymorphs is influenced by environmental conditions such as pH and the rate of crystallization.[3][9] Understanding the factors that control polymorphism is crucial for the synthesis of this compound crystals with desired morphologies and properties.

| Polymorph | Crystal System | Space Group | Key Characteristics |

| α-Anhydrous this compound (α-AG) | Monoclinic | P2₁/c | Thermodynamically most stable form.[7] Layers are offset along the c-axis.[7] |

| β-Anhydrous this compound (β-AG) | Monoclinic | P2₁/b | Metastable form found in biological systems.[1][6] Layers are offset along the b-axis.[7] |

| This compound Monohydrate (GM) | - | - | Forms in highly acidic solutions (pH ~1-3).[3] Tends to form elongated needle-like crystals.[2] |

Solubility

The solubility of this compound is a critical parameter influencing its crystallization and bioavailability. This compound is poorly soluble in water and most organic solvents at neutral pH.[5][10] Its solubility is significantly enhanced in acidic and alkaline solutions due to the ionization of the this compound molecule.[3][7] This property is often exploited in the synthesis of this compound crystals, where pH adjustments are used to control precipitation.[3]

| Solvent | Solubility | Reference |

| Water (25 °C) | Very low[5][7] | [5][7] |

| Ethanol | Lower than in water[5][7] | [5][7] |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble[5][7] | [5][7] |

| Dimethylformamide (DMF) | Sparingly soluble[7] | [7] |

| Acidic Solutions (e.g., HCl) | Soluble[3][10] | [3][10] |

| Alkaline Solutions (e.g., NaOH, Ammonia) | Soluble[3][10] | [3][10] |

Thermal Properties

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the stability and phase transitions of this compound crystals. This compound monohydrate, upon heating, loses its water of hydration at approximately 95 °C and transforms into anhydrous this compound.[3] Anhydrous this compound itself is thermally stable, with a high melting point of around 360 °C, at which it decomposes.[10][11]

| Property | Value | Notes |

| Melting Point | ~360 °C (decomposes) | [10][11] |

| Dehydration of this compound Monohydrate | ~95 °C | [3] |

Spectroscopic Properties

Spectroscopic techniques provide valuable information about the molecular structure and bonding within this compound crystals.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and hydrogen-bonding patterns in this compound. The IR spectrum of this compound shows characteristic absorption bands corresponding to N-H, C=O, and C=C stretching vibrations, as well as in-plane deformations of the purine ring.[12][13]

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3300 - 3000 | [12] |

| C=O Stretch | ~1692 | [12] |

| N-H Stretch / C=C Stretch | ~1563 | [12] |

| C-H Deformation | ~1373 | [12] |

Raman Spectroscopy

Raman spectroscopy is a powerful non-invasive tool for probing the vibrational modes of this compound crystals. A prominent feature in the Raman spectrum of this compound is the intense ring breathing mode of the purine ring, observed around 650 cm⁻¹.[14] This and other characteristic peaks can be used to identify this compound and distinguish between its different forms.[15][16]

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Purine Ring Breathing | ~650 | [14] |

| Imidazole Ring C-N-C Vibration | ~956 | [14] |

| Pyrimidine & Imidazole Ring C-N Stretch | ~1155 | [14] |

Experimental Protocols

This compound Crystallization

Objective: To induce the crystallization of this compound by adjusting the pH of a saturated solution.

Methodology:

-

Dissolve this compound powder in a 1 M NaOH or 1 M HCl solution to achieve saturation.[3]

-

Filter the solution to remove any undissolved particles.[3]

-

Induce crystallization by dropwise addition of 1 M HCl (to the basic solution) or 1 M NaOH (to the acidic solution) to adjust the pH towards neutral.[3]

-

The resulting crystals can be collected by filtration, washed, and dried for characterization. The final polymorph obtained is dependent on the pH and rate of precipitation.[3]

Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline phase (polymorph) of a this compound sample.

Methodology:

-

A powdered sample of the this compound crystals is prepared.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).

-

The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to known diffraction patterns of α-guanine, β-guanine, and this compound monohydrate to identify the phase(s) present in the sample.[3][17]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and water content of this compound crystals.

Methodology:

-

A small amount of the this compound crystal sample is placed in a TGA furnace.

-

The sample is heated at a constant rate.

-

The mass of the sample is continuously monitored as a function of temperature.

-

A weight loss at a specific temperature indicates a thermal event, such as the loss of water of hydration or decomposition. For this compound monohydrate, a weight loss corresponding to one water molecule is observed around 95 °C.[3]

Spectroscopic Analysis (FTIR and Raman)

Objective: To obtain the vibrational spectra of this compound crystals for structural characterization.

Methodology:

-

For FTIR, the this compound sample is typically prepared as a KBr pellet or analyzed using an ATR (Attenuated Total Reflectance) accessory.

-

For Raman spectroscopy, a small amount of the crystalline powder is placed on a microscope slide and irradiated with a laser.[15]

-

The infrared absorption (FTIR) or scattered light (Raman) is collected and analyzed to produce a spectrum.

-

The positions and relative intensities of the peaks in the spectra provide information about the molecular vibrations and can be used to confirm the identity and purity of the this compound sample.[14][18]

References

- 1. Biogenic this compound Crystals Are Solid Solutions of this compound and Other Purine Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound crystal formation by bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. This compound Crystallization by Particle Attachment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biomineralization and Properties of this compound Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound | 73-40-5 [chemicalbook.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Advanced Raman Spectroscopy Detection of Oxidative Damage in Nucleic Acid Bases: Probing Chemical Changes and Intermolecular Interactions in Guanosine at Ultralow Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Tautomeric Landscape of Guanine: A Technical Guide to its Forms and Biological Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanine, a fundamental component of nucleic acids, exists as a dynamic equilibrium of tautomeric forms. While the canonical keto-amino tautomer is overwhelmingly predominant under physiological conditions, the transient formation of rare enol and imino tautomers plays a crucial, albeit often disruptive, role in biological processes. This technical guide provides an in-depth exploration of this compound tautomers, focusing on their relative stability, the experimental and computational methodologies used for their characterization, and their profound implications for DNA replication fidelity and mutagenesis. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided for key analytical techniques. Visualizations of tautomeric equilibria and related biological pathways are presented using Graphviz DOT language to facilitate a deeper understanding of the underlying molecular relationships.

Introduction

The precise Watson-Crick base pairing of this compound (G) with cytosine (C) is the cornerstone of the genetic code's stability and faithful replication. This fidelity is intrinsically linked to the dominant tautomeric form of this compound: the N9-H, C6-keto, C2-amino form. However, this compound can undergo prototropic tautomerism, a process involving the migration of a proton, to exist in several alternative, or "rare," tautomeric forms. These minor tautomers, such as the enol and imino forms, possess altered hydrogen bonding capabilities, leading to mispairing with thymine (T) instead of cytosine during DNA replication.[1][2] Such mispairing events, if not corrected by cellular repair mechanisms, can become fixed as mutations in the genome.[3][4] Understanding the factors that govern the stability and interconversion of this compound tautomers is therefore of paramount importance in molecular biology, genetics, and the development of novel therapeutic agents that may exploit these fundamental processes.[5][6]

This compound Tautomers: Structures and Relative Stability

This compound can exist in multiple tautomeric forms, primarily through keto-enol and amino-imino conversions. The principal tautomers include the canonical keto-amino form and various rare enol-amino, keto-imino, and enol-imino forms. The relative stability of these tautomers is highly dependent on the environment, with significant differences observed between the gas phase and aqueous solution.[7][8]

Data Presentation: Relative Stability of this compound Tautomers

The following tables summarize quantitative data on the relative energies and free energies of various this compound tautomers from computational and experimental studies. These values are crucial for understanding the equilibrium populations of each tautomer.

Table 1: Relative Energies of this compound Tautomers in the Gas Phase

| Tautomer | Method | Relative Energy (kcal/mol) | Reference |

| N9-H, keto-amino (Canonical) | CCSD(T)/CBS | 0.0 | [7] |

| N7-H, keto-amino | CCSD(T)/CBS | 0.2 | [7] |

| N9-H, enol-amino | DFT (B3LYP) | 0.72 | |

| N7-H, enol-amino | DFT (B3LYP) | ~5-6 | |

| Imino Tautomers | DFT (B3LYP) | > 7.9 (33 kJ/mol) | [9] |

Table 2: Relative Free Energy of this compound Tautomers in Aqueous Solution

| Tautomer | Method | Relative Free Energy (kcal/mol) | Reference |

| N9-H, keto-amino (Canonical) | DFT/Continuum Solvation | 0.0 | [8] |

| Enol Tautomer | DFT/Continuum Solvation | 8.7 | [8] |

| N3-H, N7-H Tautomer | MD Free Energy Calculations | -13.0 | [7] |

Biological Significance: Tautomerism and Mutagenesis

The biological implications of this compound tautomerism are most profound in the context of DNA replication and mutagenesis. The "rare tautomer hypothesis" posits that the transient formation of a rare this compound tautomer at the moment of DNA replication can lead to the incorporation of an incorrect base.[10]

For example, the enol tautomer of this compound can form a stable base pair with thymine, mimicking the geometry of a canonical Watson-Crick base pair.[11][12] If this G(enol)-T mispair evades the proofreading and mismatch repair machinery of the cell, a G-C to A-T transition mutation will be fixed in the subsequent round of replication.[4]

Experimental and Computational Methodologies

A variety of sophisticated techniques are employed to study the elusive rare tautomers of this compound.

Experimental Protocols

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[13][14] Variable-temperature NMR experiments can be particularly informative.[15]

Protocol for 1H NMR Analysis of this compound Derivatives:

-

Sample Preparation: Dissolve the 15N-labeled this compound derivative in a deuterated solvent (e.g., DMSO-d6 or a mixture of DMF-d7 and CD2Cl2) to a concentration of approximately 10 mM.[15][16] Use of 15N labeling helps in resolving proton signals coupled to nitrogen.[13][14]

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Acquisition: Acquire 1H NMR spectra over a range of temperatures, for example, from 295 K down to 175 K.[15] This allows for the observation of changes in the equilibrium and the potential "freezing out" of different tautomeric forms.

-

Spectral Analysis: Analyze the chemical shifts and coupling constants of the imino and amino protons. The appearance of new signals at low temperatures can indicate the presence of minor tautomers.[15] Integration of signals can provide an estimation of the relative populations of the different tautomers at equilibrium.

UV-Vis spectroscopy can be used to monitor changes in the electronic structure of this compound derivatives that accompany tautomerization.[17][18]

Protocol for UV-Vis Spectroscopic Analysis:

-

Sample Preparation: Prepare dilute solutions of the this compound derivative in solvents of varying polarity (e.g., water, ethanol, acetonitrile) to a concentration in the micromolar range.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectra over a relevant wavelength range (e.g., 200-400 nm).

-

Spectral Analysis: Compare the absorption maxima (λmax) and molar absorptivity (ε) in different solvents. Shifts in λmax can be correlated with the stabilization of different tautomeric forms in different solvent environments. Computational modeling can aid in assigning specific spectral features to individual tautomers.[17]

Computational Protocols

DFT is a widely used computational method to predict the relative stabilities and properties of this compound tautomers.[9][19][20]

Protocol for DFT Calculations of this compound Tautomers:

-

Structure Generation: Generate the 3D coordinates for all plausible tautomers of this compound.

-

Method Selection: Choose an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p) or a larger basis set like aug-cc-pVTZ).[9][21]

-

Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase to find the minimum energy structure.

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculations: Calculate the electronic energies of the optimized structures. The relative energies of the tautomers are determined by comparing their ZPVE-corrected electronic energies.

-

Solvation Modeling: To model the effect of an aqueous environment, employ a continuum solvation model (e.g., SMD or PCM) during the geometry optimization and energy calculations.[20][21]

Conclusion and Future Directions

The study of this compound tautomers remains a vibrant and critical area of research. The delicate balance of their populations, governed by subtle energetic differences, has profound consequences for genetic stability. For professionals in drug development, a deep understanding of tautomerism is essential, as the tautomeric state of a drug molecule can significantly impact its binding affinity and biological activity. Future research will likely focus on more sophisticated experimental techniques to directly observe rare tautomers in biological systems and on the development of more accurate and efficient computational models to predict their behavior. These advancements will undoubtedly provide new insights into the mechanisms of mutagenesis and open new avenues for the rational design of therapeutic agents.

References

- 1. raw.githubusercontent.com [raw.githubusercontent.com]

- 2. dot | Graphviz [graphviz.org]

- 3. Describe a tautomeric shift and how it may lead to a mutation. | Study Prep in Pearson+ [pearson.com]

- 4. Structural Insights Into Tautomeric Dynamics in Nucleic Acids and in Antiviral Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tautomerism provides a molecular explanation for the mutagenic properties of the anti-HIV nucleoside 5-aza-5,6-dihydro-2′-deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Role of tautomerism in the molecular mechanisms of mutagenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Correlated ab initio study of nucleic acid bases and their tautomers in the gas phase, in a microhydrated environment and in aqueous solution. This compound: surprising stabilization of rare tautomers in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. organic chemistry - Why does the keto tautomer of this compound have lower energy? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quantum Tunnelling Effects in the this compound-Thymine Wobble Misincorporation via Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evidence for tautomerism in nucleic acid base pairs. 1H NMR study of 15N labeled tRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 15. Tautomerism of this compound Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. UV-Vis Action Spectroscopy of this compound, 9-Methylthis compound, and Guanosine Cation Radicals in the Gas Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ias.ac.in [ias.ac.in]

- 19. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01185E [pubs.rsc.org]

The Pivotal Role of Guanine in Telomeric G-Quadruplex Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Guanine, the purine nucleobase central to the genetic code, assumes an extraordinary role beyond the confines of the Watson-Crick double helix. Within the this compound-rich repeating sequences of human telomeres, this remarkable molecule orchestrates the formation of complex, four-stranded secondary structures known as G-quadruplexes (G4s). These structures are implicated in the regulation of telomere maintenance and are emerging as promising therapeutic targets in oncology. This technical guide provides a comprehensive exploration of the function of this compound in the formation, stability, and therapeutic targeting of telomeric G-quadruplexes, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

The Core Function of this compound: Architect of the G-Tetrad

The fundamental building block of a G-quadruplex is the G-tetrad, a planar arrangement of four this compound bases. The unique hydrogen bonding capabilities of this compound are central to the formation of this structure. Unlike the canonical Watson-Crick base pairing, guanines in a G-tetrad interact through Hoogsteen hydrogen bonds. Specifically, the N7 and O6 of one this compound form hydrogen bonds with the N1 and N2 of an adjacent this compound, creating a cyclic arrangement of eight hydrogen bonds that provides significant stability to the tetrad.[1][2][3][4][5]

The stability of the G-quadruplex core is further enhanced by the stacking of multiple G-tetrads on top of one another.[6] These stacking interactions, driven by van der Waals forces and hydrophobic effects, create a central channel that accommodates monovalent cations, most notably potassium (K+) and sodium (Na+).[1][2][4] These cations play a crucial role in neutralizing the electrostatic repulsion between the oxygen atoms of the guanines and further stabilizing the overall G-quadruplex structure.[1][2][4] The type of cation present can influence the specific folding topology of the telomeric G-quadruplex.[1][2]

Quantitative Analysis of Telomeric G-Quadruplex Stability

The stability of telomeric G-quadruplexes is a critical factor in their biological function and their potential as drug targets. Thermal stability, often quantified by the melting temperature (Tm), is influenced by the specific DNA sequence, the nature and concentration of the central cation, and the presence of flanking sequences or ligand binding.

Thermal Stability of Human Telomeric G-Quadruplex Sequences

The following table summarizes the melting temperatures (Tm) of various human telomeric G-quadruplex-forming sequences in the presence of sodium (Na+) and potassium (K+) ions. The data highlights the significantly greater stabilizing effect of K+ compared to Na+.

| Sequence | Cation (100 mM) | Tm (°C) | Reference |

| d[AGGG(TTAGGG)3] | Na+ | 54.0 - 63.7 | [1] |

| d[AGGG(TTAGGG)3] | K+ | 57.0 - 69.3 | [1] |

| d[(TTAGGG)4] | Na+ | 56.0 - 59.0 | [1][7] |

| d[(TTAGGG)4] | K+ | 63.0 - 70.0 | [1] |

| d[GGG(TTAGGG)3] | Na+ | ~63.7 | [1] |

| d[GGG(TTAGGG)3] | K+ | ~69.3 | [1] |

| Tel21-T (unmethylated) | K+ | 66.1 | [8] |

| Form-1 (unmethylated) | K+ | 54.9 | [8] |

| Form-2 (unmethylated) | K+ | 54.5 | [8] |

Impact of Adenine to Thymine Substitution on Thermal Stability

The adenine residues within the TTA loops of the human telomeric repeat also contribute to the overall stability of the G-quadruplex structure. The following table illustrates the effect of systematically replacing adenine with thymine on the melting temperature of a telomeric G-quadruplex in the presence of Na+.

| Sequence Modification | Tm (°C) | Reference |

| Wild-Type | 58 | [7] |

| Single A to T change | 54 - 62 | [7] |

| All four A to T changes (0123TTT) | 44 | [7] |

G-Quadruplex Ligands: Therapeutic Targeting of this compound-Rich Structures

The unique architecture of G-quadruplexes, particularly the exposed G-tetrads, presents an attractive target for the development of small molecule ligands. These ligands can stabilize the G-quadruplex structure, thereby inhibiting the activity of telomerase, an enzyme crucial for telomere elongation in cancer cells.

Binding Affinities of Selected Ligands to Human Telomeric G-Quadruplexes

The following table presents the binding affinities (dissociation constants, KD, or related parameters) of several well-characterized G-quadruplex ligands to human telomeric G-quadruplex DNA.

| Ligand | G-Quadruplex Sequence | Binding Affinity (KD or IC50) | Reference |

| BRACO-19 | Telomeric | IC50 = 115 nM (Telomerase inhibition) | [9] |

| TMPyP4 | Telomeric | KD < 10-6 M | [9][10] |

| Netropsin | Tel22 | ~104 M-1 (Binding Constant) | [11] |

| DP77 | Tel22 | <105 M-1 (Binding Constant) | [11] |

| DP78 | Tel22 | ~105 M-1 (Binding Constant) | [11] |

| Phen-DC3 | Tel22 | >106 M-1 (Binding Constant) | [11] |

| 360A-Br | Tel22 | >106 M-1 (Binding Constant) | [11] |

| Fedratinib | TERRA G-quadruplex | DC50 = 4.3 - 7.1 µM | [12] |

| Netarsudil | TERRA G-quadruplex | DC50 = 4.3 - 7.1 µM | [12] |

| Osimertinib | TERRA G-quadruplex | DC50 = 4.3 - 7.1 µM | [12] |

Experimental Protocols for Studying Telomeric G-Quadruplexes

A variety of biophysical techniques are employed to investigate the structure, stability, and ligand interactions of telomeric G-quadruplexes. The following sections provide detailed methodologies for key experiments.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the folding and topology of G-quadruplexes based on their distinct spectral signatures.[13][14][15][16][17]

Protocol for CD Analysis of G-Quadruplex Formation and Melting:

-

Sample Preparation:

-

Dissolve the lyophilized telomeric DNA oligonucleotide in a buffer solution (e.g., 10 mM Tris-HCl, pH 7.2) containing the desired concentration of monovalent cations (e.g., 100 mM KCl or NaCl).

-

Anneal the DNA solution by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex structure.

-

Determine the final DNA concentration using UV absorbance at 260 nm.

-

-

CD Spectra Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Record CD spectra from 320 nm to 220 nm at a constant temperature (e.g., 25°C).

-

Collect data at a scan speed of 100 nm/min with a response time of 1 second.

-

Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.

-

Subtract the spectrum of the buffer blank from the sample spectrum.

-

Normalize the data to molar ellipticity ([θ]) in deg·cm2·dmol-1.

-

-

Thermal Denaturation (Melting) Studies:

-

Monitor the change in CD signal at a characteristic wavelength (e.g., 295 nm for antiparallel or hybrid G-quadruplexes, 265 nm for parallel G-quadruplexes) as a function of temperature.

-

Increase the temperature at a controlled rate (e.g., 1°C/min) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).

-

The melting temperature (Tm) is determined as the temperature at the midpoint of the transition in the sigmoidal melting curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about G-quadruplexes in solution, including their topology, loop conformations, and ligand binding sites.[18][19][20][21][22]

Protocol for 1D 1H-NMR Analysis of G-Quadruplex Formation:

-

Sample Preparation:

-

Dissolve the DNA oligonucleotide in 90% H2O/10% D2O containing a buffer (e.g., 25 mM potassium phosphate, pH 7.0) and the desired cation concentration (e.g., 95 mM KCl).

-

The final DNA concentration should be in the range of 0.1-3 mM.

-

Anneal the sample by heating to 95°C for 15 minutes and then slowly cooling to room temperature.

-

-

NMR Data Acquisition:

-

Acquire 1D 1H-NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Use a water suppression pulse sequence (e.g., WATERGATE) to suppress the large water signal.

-

The appearance of imino proton resonances in the 10.5-12.0 ppm region is a characteristic signature of G-tetrad formation via Hoogsteen hydrogen bonding.[19]

-

-

Analysis of G-Quadruplex-Ligand Interactions:

-

Prepare a stock solution of the ligand in a suitable solvent (e.g., DMSO-d6).

-

Titrate the DNA sample with increasing concentrations of the ligand.

-

Acquire 1D 1H-NMR spectra at each titration point.

-

Monitor changes in the chemical shifts of the DNA imino protons and ligand protons to identify binding events and map the interaction site.

-

Förster Resonance Energy Transfer (FRET)

FRET is a sensitive technique for studying the folding, dynamics, and ligand-induced stabilization of G-quadruplexes in real-time.[6][23][24][25][26]

Protocol for FRET-based G-Quadruplex Ligand Screening:

-

DNA Construct Design:

-

Synthesize a telomeric oligonucleotide with a FRET donor fluorophore (e.g., FAM) at one terminus and a FRET acceptor/quencher (e.g., TAMRA) at the other.

-

In the unfolded state, the fluorophores are far apart, resulting in high donor fluorescence.

-

Upon folding into a G-quadruplex, the fluorophores are brought into close proximity, leading to FRET and a decrease in donor fluorescence and an increase in acceptor fluorescence.

-

-

FRET Assay:

-

Prepare a solution of the dual-labeled oligonucleotide in a buffer without G-quadruplex stabilizing cations (e.g., using LiCl instead of KCl) to ensure it is initially unfolded.

-

Add the test ligands to the wells of a microplate.

-

Add the oligonucleotide solution to the wells.

-

Induce G-quadruplex formation by adding a solution containing a stabilizing cation (e.g., KCl).

-

Measure the fluorescence of the donor and acceptor fluorophores over time using a plate reader.

-

A ligand that stabilizes the G-quadruplex will result in a sustained low donor fluorescence and high acceptor fluorescence.

-

G-Quadruplex Chromatin Immunoprecipitation followed by Sequencing (G4-ChIP-seq)

G4-ChIP-seq is a powerful technique for mapping the locations of G-quadruplex structures across the genome in vivo.[5][27][28][29][30]

Protocol for G4-ChIP-seq:

-

Cell Cross-linking and Chromatin Preparation:

-

Cross-link cells with formaldehyde to fix protein-DNA and DNA-DNA interactions.

-

Lyse the cells and isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-500 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with a G-quadruplex-specific antibody (e.g., BG4) overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-G-quadruplex complexes.

-

Wash the beads extensively to remove non-specifically bound chromatin.

-

-

Elution and DNA Purification:

-

Elute the G-quadruplex-containing chromatin from the beads.

-

Reverse the formaldehyde cross-links by heating.

-

Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

-

Library Preparation and Sequencing:

-

Prepare a DNA library from the immunoprecipitated DNA for high-throughput sequencing.

-

Sequence the library on a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Use peak-calling algorithms to identify genomic regions enriched for G-quadruplex structures.

-

Visualizing the World of Telomeric G-Quadruplexes

Diagrams are essential for conceptualizing the complex structures and processes involved in G-quadruplex biology. The following sections provide Graphviz (DOT language) scripts to generate key visualizations.

The this compound Tetrad: The Heart of the G-Quadruplex

Caption: A schematic of a G-tetrad stabilized by Hoogsteen hydrogen bonds and a central potassium ion.

Workflow for CD Spectroscopy Analysis

Caption: Experimental workflow for Circular Dichroism (CD) spectroscopy analysis of G-quadruplexes.

Simplified Signaling Pathway of Telomere Maintenance

Caption: A simplified pathway showing G-quadruplex formation inhibiting telomerase and promoting apoptosis.

This in-depth guide underscores the critical and multifaceted role of this compound in the formation and function of telomeric G-quadruplexes. The inherent properties of this compound not only dictate the fundamental structure of these non-canonical DNA conformations but also provide a unique platform for the development of innovative anti-cancer therapeutics. A thorough understanding of the principles outlined here is essential for researchers and drug development professionals seeking to harness the therapeutic potential of targeting G-quadruplexes.

References

- 1. Human telomeric G-quadruplex: thermodynamic and kinetic studies of telomeric quadruplex stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of monovalent cations on folding kinetics of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Slow G-Quadruplex Conformation Rearrangement and Accessibility Change Induced by Potassium in Human Telomeric Single-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Linkage of cation binding and folding in human telomeric quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-wide mapping of G-quadruplex DNA: a step-by-step guide to select the most effective method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Practical Guide to Studying G-quadruplex Structures using Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thermodynamic fingerprints of ligand binding to human telomeric G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulating TERRA G-quadruplexes with ligands: impact on telomeric DNA:RNA hybrids and ALT mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CD Study of the G-Quadruplex Conformation | Springer Nature Experiments [experiments.springernature.com]

- 14. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

- 15. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Evaluation of Human Telomeric G-Quadruplexes: The Influence of Overhanging Sequences on Quadruplex Stability and Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 21. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]

- 24. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. G-Quadruplex and Protein Binding by Single-Molecule FRET Microscopy | Springer Nature Experiments [experiments.springernature.com]

- 26. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing | Springer Nature Experiments [experiments.springernature.com]

- 28. encodeproject.org [encodeproject.org]

- 29. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]

The intricate world of guanine nucleotide-binding proteins in cell signaling: a technical guide